N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
N-(2-(1H-Indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative characterized by a thiazole core substituted at the 2-position with a pyrazine heterocycle and at the 4-position with a carboxamide group linked to a 2-(1H-indol-3-yl)ethyl chain. Synthesis of analogous compounds involves coupling reactions between activated carboxylates and amines, as demonstrated in the preparation of N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide via mixed anhydride methods .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(16-11-25-18(23-16)15-10-19-7-8-20-15)21-6-5-12-9-22-14-4-2-1-3-13(12)14/h1-4,7-11,22H,5-6H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAPNWYKIHFNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining indole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H15N5OS
- Molecular Weight : 349.41 g/mol
- IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It acts through several mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
Antitumor Activity
A study conducted by Xia et al. demonstrated that derivatives of similar compounds exhibited significant antitumor activity with IC50 values ranging from 0.04 to 11.4 µM against various cancer cell lines such as K-562 and UO-31 . This suggests that this compound may possess comparable efficacy.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 0.46 ± 0.04 µM
- HeLa (cervical cancer) : IC50 = 7.01 ± 0.60 µM
These findings indicate a strong potential for this compound as an anticancer agent .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Xia et al. | Similar pyrazole derivatives | K-562 | 0.04 - 11.4 | Induction of apoptosis |
| Li et al. | N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole | MCF-7 | 0.46 ± 0.04 | Cell cycle arrest |
| Zhang et al. | Indole-pyrazole derivatives | HepG2 | 0.71 | Aurora-A kinase inhibition |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indole and thiazole moieties exhibit promising anticancer properties. The specific compound N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been studied for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of thiazole derivatives, it was found that compounds similar to this compound displayed significant inhibition of cell proliferation in human cancer cell lines such as HepG2 and MDA-MB-231. The mechanism involved pro-apoptotic pathways, leading to cell cycle arrest and apoptosis .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Induction of apoptosis |
| MDA-MB-231 | 7.5 | Cell cycle arrest in G2/M phase |
Antimicrobial Properties
The compound's thiazole structure contributes to its antimicrobial activity, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A related study demonstrated that thiazole derivatives exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Potential Therapeutic Uses
The unique structure of this compound suggests potential applications beyond anticancer and antimicrobial activities.
Insights from Literature
Research indicates that compounds with similar scaffolds have shown promise in treating inflammatory diseases and as immunomodulators. For instance, derivatives of indole have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Pyrazine vs. Pyridine or Acetyl Groups
- Pyrazine (Target Compound) : The pyrazin-2-yl group introduces two nitrogen atoms in a six-membered aromatic ring, enhancing hydrogen-bonding capacity and electron-deficient character. This may improve interactions with targets like kinases or DNA-binding proteins.
- Acetyl () : N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide, a marine algaecide analogue, replaces pyrazine with a smaller acetyl group. The acetyl’s electron-withdrawing nature may alter reactivity, while reduced aromaticity limits π-π interactions critical for target engagement .
Fluoro-Biphenyl vs. Pyrazine ()
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide substitutes the thiazole-pyrazine core with a fluoro-biphenyl group. In contrast, the pyrazine in the target compound balances hydrophobicity with polar interactions .
Carboxamide Side Chain Modifications
Indole-Containing vs. Aliphatic or Aromatic Chains
- Indole-Ethyl Group (Target Compound) : The 2-(1H-indol-3-yl)ethyl side chain enables interactions with serotonin receptors or tryptophan-processing enzymes, leveraging indole’s role in neurological and anticancer pathways.
- Bis(isopropyl)aminoethyl (): Acotiamide hydrochloride features a bis(isopropyl)aminoethyl chain, optimizing it for gastrointestinal motility regulation via acetylcholine esterase inhibition. The indole group in the target compound may redirect bioactivity toward central nervous system targets .
- Thiazol-2-yl () : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide uses a thiazole-2-yl amide side chain, favoring planar conformations that enhance stacking interactions. The indole-ethyl group’s flexibility may improve adaptability to diverse binding pockets .
Heterocycle Core Variations
- Isoxazole (): Replacing thiazole with isoxazole alters electronic distribution and metabolic stability.
Structural and Functional Comparison Table
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for constructing the thiazole core. A bromoacetylpyrazine intermediate (I) reacts with a thioamide (II) derived from pyrazine-2-carboxamide (Scheme 1):
- Synthesis of Bromoacetylpyrazine (I):
Pyrazine-2-carbonyl chloride is treated with bromoacetic acid in the presence of AlCl₃, yielding 2-(bromoacetyl)pyrazine (88%–92% yield). - Thioamide Formation (II):
Pyrazine-2-carboxamide undergoes thionation using Lawesson’s reagent in tetrahydrofuran (THF), producing pyrazine-2-carbothioamide (95% yield). - Cyclization to Thiazole:
Heating (I) and (II) in ethanol under reflux forms 2-(pyrazin-2-yl)thiazole-4-carboxylic acid (75%–80% yield).
Key Optimization:
Alternative Route via Suzuki-Miyaura Coupling
For enhanced regiocontrol, a preformed thiazole-4-carboxylic acid bearing a boronate ester at C-2 undergoes Suzuki coupling with pyrazine-2-boronic acid (Scheme 2):
- Thiazole Boronate Synthesis:
4-Carboxythiazole-2-boronic ester is prepared via iridium-catalyzed C–H borylation (62% yield). - Cross-Coupling:
Reaction with pyrazine-2-boronic acid under Pd(PPh₃)₄ catalysis affords the desired product (68% yield).
Advantages:
Preparation of N-(2-(1H-Indol-3-yl)ethyl)amine (Tryptamine)
Tryptamine is commercially available but may require protection of the indole NH during subsequent steps.
Protection Strategies
- N1-Silylation:
Treatment with triethylsilyl chloride (TESCl) in DMF affords N1-triethylsilyl-tryptamine (90% yield). - N1-Benzylation:
Benzyl bromide and NaH in THF provide N1-benzyl-tryptamine (85% yield), though deprotection later necessitates harsher conditions.
Rationale:
- Silyl protection offers mild deprotection using TBAF.
- Benzyl groups stabilize intermediates during acidic coupling.
Amide Bond Formation
Coupling the thiazole-4-carboxylic acid with tryptamine demands careful reagent selection to avoid indole decomposition.
Carbodiimide-Mediated Coupling
- EDC/HOBt Method:
Activation of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid with EDC and HOBt in DCM, followed by addition of tryptamine, yields the amide (76%–82% yield). - DCC/DMAP Method:
Higher temperatures (40°C) improve conversion but risk indole ring alkylation (yield drops to 58%).
Critical Parameters:
Mixed Anhydride Approach
For acid-sensitive substrates, isobutyl chloroformate generates a mixed anhydride intermediate, which reacts with tryptamine in THF (70% yield).
Advantages:
Deprotection and Final Purification
N1-Silyl Removal
Treatment with tetrabutylammonium fluoride (TBAF) in THF cleaves the triethylsilyl group, yielding the free indole NH (95% yield).
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:1) removes unreacted starting materials and coupling byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity.
Spectroscopic Characterization
Yield Optimization and Challenges
Competing Side Reactions
Solvent Effects
- THF vs. DCM:
THF improves solubility of the carboxylic acid but prolongs reaction times. DCM offers faster activation but requires stoichiometric DMAP.
Alternative Synthetic Pathways
Cyclocondensation of Thioamide-Tryptamine Hybrids
A one-pot approach condenses 2-(pyrazin-2-yl)-α-bromoacetophenone with a tryptamine-derived thioamide, forming the thiazole and amide bond simultaneously (65% yield).
Solid-Phase Synthesis
Immobilizing the thiazole-4-carboxylic acid on Wang resin enables iterative coupling and deprotection, though yields are modest (50%–60%).
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. What are the key synthetic steps for N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide?
The synthesis typically involves:
- Thiazole ring formation : Condensation of α-bromoketones with thiourea derivatives under reflux in ethanol or DMF .
- Amide coupling : Reaction of the thiazole intermediate with indole-ethylamine derivatives using carbodiimide-based coupling agents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to achieve ≥98% purity . Characterization via 1H NMR (aromatic protons at δ 7.0–8.5 ppm) and mass spectrometry (m/z matching theoretical values) confirms structural integrity .
Q. Which spectroscopic methods are essential for structural validation?
Q. How is solubility addressed during in vitro assays?
Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations .
Advanced Research Questions
Q. How can reaction yields be optimized for thiazole ring formation?
- Solvent selection : Anhydrous ethanol or DMF improves reaction efficiency .
- Catalysts : CuI or Pd-based catalysts enhance coupling reactions (e.g., pyrazine incorporation) .
- Temperature control : Reflux at 80–100°C minimizes side products .
- Reagent ratios : Using 1.1 equivalents of Lawesson’s reagent for thioamide derivatization increases yields to 24–39% .
Q. What strategies resolve discrepancies in NMR data?
- Tautomerism : Check for keto-enol equilibria in thiazole rings using variable-temperature NMR .
- Impurity isolation : Preparative TLC (n-hexane/ethyl acetate, 50:50) separates byproducts .
- 2D NMR : HSQC and COSY correlations assign ambiguous proton-carbon linkages .
Q. How to design bioactivity assays targeting parasitic enzymes?
- Target selection : Prioritize sterol 14α-demethylase (CYP51) for anti-trypanosomal activity, as seen in indole-thiazole hybrids .
- Assay conditions : Measure IC50 values via fluorescence-based inhibition assays (0.1–100 µM concentration range) .
- Docking studies : Use AutoDock Vina to predict binding modes with CYP51’s heme pocket .
Q. What computational methods predict metabolic stability?
- ADMET profiling : SwissADME predicts CYP450 metabolism hotspots (e.g., pyrazine oxidation) .
- MD simulations : GROMACS assesses compound stability in lipid bilayers for blood-brain barrier penetration .
Methodological Challenges and Solutions
Data Contradiction Analysis
- Synthetic Routes : reports 39% yield for method A, while achieves 24% using Lawesson’s reagent. This discrepancy highlights the need for condition-specific optimization (e.g., solvent polarity, stoichiometry) .
- Biological Activity : Indole-thiazole hybrids in show anti-parasitic activity, but similar compounds in lack cytotoxicity data. Researchers should validate target specificity via CRISPR-based gene knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
